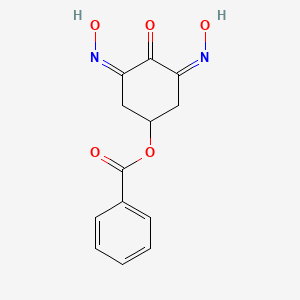![molecular formula C19H20FN3O B5849365 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide is a chemical compound that belongs to the class of N-phenylbenzamide derivatives. It is commonly known as BAY 43-9006 or Sorafenib and is used as an anti-cancer drug. The compound has a broad spectrum of activity against various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide involves the inhibition of multiple protein kinases, including RAF kinases, VEGFR-2, PDGFR-B, and c-KIT. This leads to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, induce apoptosis, and inhibit angiogenesis. The compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide is its broad spectrum of activity against various types of cancer. It is also well-tolerated by patients, with manageable side effects. However, the compound has limitations in terms of its efficacy against certain types of cancer and the development of drug resistance.
Future Directions
There are several future directions for the research and development of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide. These include the development of new analogs with improved efficacy and reduced toxicity, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer drugs. Additionally, the use of this compound in other diseases, such as autoimmune disorders and infectious diseases, is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising anti-cancer drug that has shown efficacy against various types of cancer. Its mechanism of action involves the inhibition of multiple protein kinases, leading to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis in cancer cells. The compound has a wide range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. While there are limitations to its efficacy and the development of drug resistance, there are several future directions for research and development in this field.
Synthesis Methods
The synthesis method of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide involves the condensation of 4-(diethylamino)-2-methylphenylamine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group and subsequent coupling with 2-fluorobenzoyl chloride. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells by targeting multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. The compound has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Properties
IUPAC Name |
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-4-23(5-2)15-7-9-18(13(3)10-15)22-19(24)16-8-6-14(12-21)11-17(16)20/h6-11H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHVLLPRACECCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)
![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)

![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)

![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B5849375.png)

